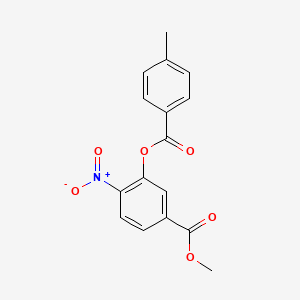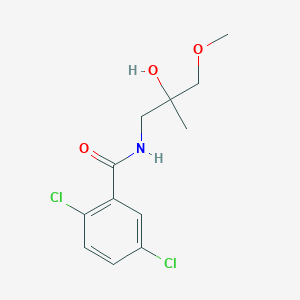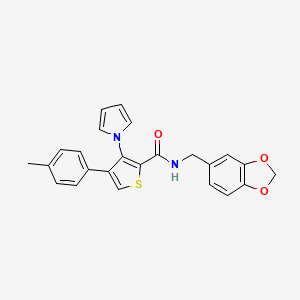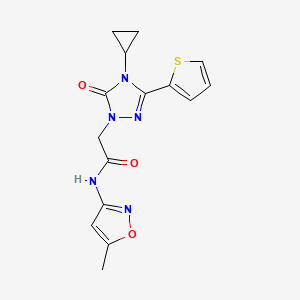
1-(5-Fluoropyridin-2-yl)-3-(3-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoropyridin-2-yl)-3-(3-methoxyphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoropyridin-2-yl)-3-(3-methoxyphenyl)urea involves the inhibition of various enzymes. CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition leads to cell cycle arrest and apoptosis. GSK-3β is another enzyme involved in various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. The inhibition of GSK-3β leads to the activation of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
1-(5-Fluoropyridin-2-yl)-3-(3-methoxyphenyl)urea has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. It also possesses anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases. Moreover, this compound has been found to possess antifungal activity, which makes it a potential candidate for the treatment of fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(5-Fluoropyridin-2-yl)-3-(3-methoxyphenyl)urea in lab experiments include its potent inhibitory activity against various enzymes, its anticancer properties, and its anti-inflammatory and antifungal activities. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the research on 1-(5-Fluoropyridin-2-yl)-3-(3-methoxyphenyl)urea. One of the potential directions is the development of novel derivatives of this compound with improved potency and selectivity. Another direction is the investigation of the molecular mechanisms underlying the anticancer and anti-inflammatory properties of this compound. Moreover, the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer, inflammatory diseases, and fungal infections, should be further explored.
Métodos De Síntesis
The synthesis of 1-(5-Fluoropyridin-2-yl)-3-(3-methoxyphenyl)urea can be achieved using various methods. One of the most common methods is the reaction of 5-fluoropyridine-2-carboxylic acid with 3-methoxyaniline in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or under reflux conditions.
Aplicaciones Científicas De Investigación
1-(5-Fluoropyridin-2-yl)-3-(3-methoxyphenyl)urea has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK-3β). It has also been shown to possess anticancer properties against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, this compound has been found to have anti-inflammatory and antifungal activities.
Propiedades
IUPAC Name |
1-(5-fluoropyridin-2-yl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-19-11-4-2-3-10(7-11)16-13(18)17-12-6-5-9(14)8-15-12/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQBGJNFNPHUJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Fluoropyridin-2-yl)-1-(3-methoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamido)benzoate](/img/structure/B2853086.png)



![4-[(2,5-Dimethylphenyl)sulfonyl]-7-{[(2-fluorobenzyl)oxy]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2853096.png)



![4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2853102.png)
![N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-3-carboxamide](/img/structure/B2853103.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2853106.png)
![N-(benzo[d]thiazol-2-yl)-4-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2853107.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,4-difluorobenzamide](/img/structure/B2853108.png)